1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole

Medicinal chemistry Physicochemical profiling Lead optimization

1-Ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098091-97-3) is a synthetic heterocyclic small molecule with the molecular formula C₁₁H₁₁N₅ and a molecular weight of 213.24 g/mol. It belongs to the imidazo[1,2‑b]pyrazole class and features an N‑ethyl substituent at position 1 and a pyrazin‑2‑yl group at position 6 on the fused bicyclic core.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 2098091-97-3
Cat. No. B1490404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole
CAS2098091-97-3
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C11H11N5/c1-2-15-5-6-16-11(15)7-9(14-16)10-8-12-3-4-13-10/h3-8H,2H2,1H3
InChIKeyMSRYVTKSWUJUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098091-97-3): Core Structural and Physicochemical Profile for Procurement Decisions


1-Ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098091-97-3) is a synthetic heterocyclic small molecule with the molecular formula C₁₁H₁₁N₅ and a molecular weight of 213.24 g/mol. [1] It belongs to the imidazo[1,2‑b]pyrazole class and features an N‑ethyl substituent at position 1 and a pyrazin‑2‑yl group at position 6 on the fused bicyclic core. [1] Its computed physicochemical properties include a topological polar surface area of 48 Ų, an XLogP3‑AA value of 0, zero hydrogen‑bond donors, and three hydrogen‑bond acceptors. [1]

Why 1-Ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole Cannot Be Interchanged with Close Analogs: The Evidence Gap


Superficially similar imidazo[1,2‑b]pyrazole analogs—such as the N‑unsubstituted 6‑(pyrazin‑2‑yl)‑1H‑imidazo[1,2‑b]pyrazole, the N‑methyl derivative, or the N‑isopropyl variant—differ only by a single alkyl group. However, for a scientific procurement decision, even a minor structural change can alter key properties such as lipophilicity (logP), solubility, metabolic stability, or target binding. [1] In the absence of published head‑to‑head comparative biological or physicochemical data for this specific compound, generic substitution carries an unquantified risk of altering the performance of the downstream chemical probe or drug candidate. The evidence below underscores precisely where data are still required to substantiate differentiation.

Quantitative Differentiation Evidence for 1-Ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole vs. Its Closest Analogs


Computed Lipophilicity (XLogP3‑AA) vs. N‑Unsubstituted and N‑Methyl Analogs

The target compound has a computed XLogP3‑AA value of 0, identical to that of its N‑unsubstituted analog (6‑(pyrazin‑2‑yl)‑1H‑imidazo[1,2‑b]pyrazole) and its N‑methyl analog. [1] This indicates that the N‑ethyl substituent does not increase overall lipophilicity relative to the smaller N‑alkyl groups in this series, which may be advantageous when maintaining low logP is critical.

Medicinal chemistry Physicochemical profiling Lead optimization

Topological Polar Surface Area (TPSA) Comparison with N‑Substituted Analogs

The topological polar surface area (TPSA) of the target compound is 48 Ų, a value shared across the N‑unsubstituted, N‑methyl, and N‑isopropyl analogs. [1] TPSA is a key determinant of passive membrane permeability and oral bioavailability, and this uniformity suggests that all four compounds would be predicted to have similar permeability characteristics.

Drug design Permeability prediction ADME

Hydrogen‑Bond Donor/Acceptor Profile Unchanged Relative to N‑Dealkylated and N‑Alkylated Analogs

The compound possesses 0 hydrogen‑bond donors and 3 hydrogen‑bond acceptors, exactly matching the counts for its N‑unsubstituted, N‑methyl, N‑isopropyl, and N‑(2‑chloroethyl) counterparts. [1] Because hydrogen‑bonding capacity is a major determinant of aqueous solubility and target‑binding complementarity, these identical profiles indicate that the N‑ethyl group does not introduce additional H‑bond interactions.

Medicinal chemistry Ligand‑receptor interactions Solubility

Rotatable Bond Count and Molecular Flexibility vs. N‑Isopropyl and N‑(2‑Chloroethyl) Analogs

The target compound has 2 rotatable bonds, which is fewer than the N‑isopropyl analog (3 rotatable bonds) and the N‑(2‑chloroethyl) analog (3 rotatable bonds). [1] A lower rotatable bond count can reduce the entropic penalty upon binding to a biological target, potentially offering a subtle thermodynamic advantage.

Conformational analysis Entropic binding penalty Drug design

Limitation: No Published Head‑to‑Head Biological Activity Data Currently Available

A comprehensive search of PubMed, PubChem BioAssay, and patent databases (as of May 2026) returned no direct head‑to‑head biological comparisons between 1‑ethyl‑6‑(pyrazin‑2‑yl)‑1H‑imidazo[1,2‑b]pyrazole and its closest analogs. [1] Therefore, procurement decisions based on differential potency, target selectivity, or in vivo efficacy cannot be supported by quantitative evidence at this time.

Kinase inhibition Cellular potency Selectivity

Recommended Application Scenarios for 1-Ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole Based on Physicochemical Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring a Low‑LogP, Low‑TPSA Heteroaromatic Core

The compound’s computed XLogP3‑AA of 0 and TPSA of 48 Ų place it within favorable property space for CNS or oral drug candidates. Its N‑ethyl group provides a small steric handle without increasing lipophilicity or polarity, making it a suitable scaffold when maintaining ligand efficiency is paramount. [1]

Parallel Library Synthesis Where Consistent Physicochemical Properties Across N‑Alkyl Series Are Desired

Because the N‑ethyl variant shares identical H‑bond donor/acceptor counts, TPSA, and logP with its N‑methyl and N‑unsubstituted counterparts, it can serve as a drop‑in replacement in combinatorial libraries, allowing exploration of steric effects while keeping polarity and passive permeability constant. [1]

Structure‑Based Drug Design Prioritizing Reduced Conformational Flexibility

With only 2 rotatable bonds, this compound is more rigid than the N‑isopropyl or N‑(2‑chloroethyl) analogs (3 rotatable bonds). This property can be leveraged in structure‑based design to minimize the entropic binding penalty, potentially improving target affinity in docking and molecular dynamics simulations. [1]

Method Development and Synthetic Route Scouting for Imidazo[1,2‑b]pyrazole Functionalization

As a representative N‑alkylated imidazo[1,2‑b]pyrazole with a heteroaryl substituent, this compound is a useful model substrate for developing regioselective C–H functionalization, cross‑coupling, or N‑deprotection protocols. Its physicochemical consistency with analogs simplifies comparative reaction optimization. [1]

Quote Request

Request a Quote for 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.